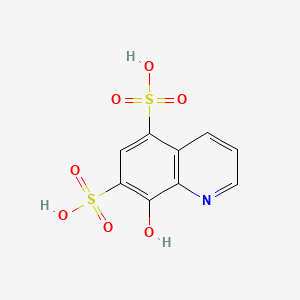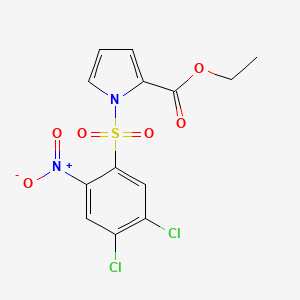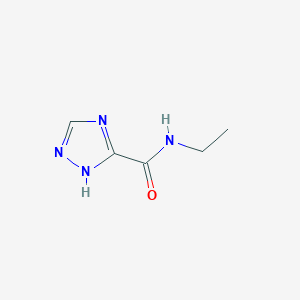
3-Chloro-7-(octylamino)quinoline-8-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-7-(octylamino)quinoline-8-carbonitrile is a chemical compound with the molecular formula C18H22ClN3 It belongs to the quinoline family, which is known for its diverse pharmacological properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-7-(octylamino)quinoline-8-carbonitrile typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, and Pfitzinger reaction. These methods involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Amination: The octylamino group is introduced through nucleophilic substitution reactions. This can be done by reacting the chlorinated quinoline with octylamine under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
3-Chloro-7-(octylamino)quinoline-8-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain reduced quinoline derivatives.
Substitution: The chlorine atom at the 3-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Reduced quinoline derivatives
Substitution: Various substituted quinoline derivatives
科学研究应用
3-Chloro-7-(octylamino)quinoline-8-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimalarial, anticancer, and antimicrobial compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Material Science: It is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: The compound is used in biological assays to study its effects on various biological targets and pathways.
作用机制
The mechanism of action of 3-Chloro-7-(octylamino)quinoline-8-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or disruption of microbial growth.
相似化合物的比较
Similar Compounds
- 2-Chloroquinoline-3-carbaldehyde
- 7-Chloroquinoline-8-carbonitrile
- 3-Aminoquinoline-8-carbonitrile
Comparison
3-Chloro-7-(octylamino)quinoline-8-carbonitrile is unique due to the presence of the octylamino group at the 7-position, which imparts specific physicochemical properties and biological activities. Compared to similar compounds, it may exhibit enhanced lipophilicity, improved membrane permeability, and distinct pharmacological profiles.
属性
CAS 编号 |
88347-14-2 |
|---|---|
分子式 |
C18H22ClN3 |
分子量 |
315.8 g/mol |
IUPAC 名称 |
3-chloro-7-(octylamino)quinoline-8-carbonitrile |
InChI |
InChI=1S/C18H22ClN3/c1-2-3-4-5-6-7-10-21-17-9-8-14-11-15(19)13-22-18(14)16(17)12-20/h8-9,11,13,21H,2-7,10H2,1H3 |
InChI 键 |
FWWMUOCZNQRPBC-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCNC1=C(C2=NC=C(C=C2C=C1)Cl)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[3-(3-Nitrophenyl)-4,5-dihydro-1,2-oxazol-5-yl]propanoic acid](/img/structure/B12889217.png)




![[(7-Bromo-5-iodoquinolin-8-yl)oxy]acetonitrile](/img/structure/B12889264.png)






